molecular formula C13H18F3NO B7863049 2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol

2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol

Cat. No.: B7863049
M. Wt: 261.28 g/mol
InChI Key: RUJCFCGEMSUIDO-UHFFFAOYSA-N
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Description

2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol is a tertiary amine ethanol derivative characterized by an isopropyl group and a 3-trifluoromethyl-benzyl substituent attached to the nitrogen atom, with an ethanol chain extending from the amino group.

CymitQuimica, a chemical supplier, historically offered this compound as part of its fluorinated and tertiary amine product lines. However, it has been discontinued, with specifications ranging from 500 mg to 10 g.

Properties

IUPAC Name

2-[propan-2-yl-[[3-(trifluoromethyl)phenyl]methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO/c1-10(2)17(6-7-18)9-11-4-3-5-12(8-11)13(14,15)16/h3-5,8,10,18H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJCFCGEMSUIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol is a complex organic compound notable for its unique structural features, including an isopropyl amino group and a trifluoromethyl-substituted benzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include enzyme inhibition, receptor modulation, and other pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H18F3NO
  • Molecular Weight : 261.28 g/mol
  • Structural Characteristics : The presence of the trifluoromethyl group is significant as it often enhances biological activity by altering the electronic properties of the molecule.

The biological activity of 2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptors : It can interact with cell membrane receptors, influencing signal transduction processes.

Biological Activity Overview

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological properties. For instance:

  • Antioxidant Activity : Compounds similar to 2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol have shown significant antioxidant effects in various assays.
  • Anti-inflammatory Effects : Studies have demonstrated that derivatives of this compound can reduce the expression of pro-inflammatory markers such as COX-2 and iNOS .

Data Table: Biological Activities

Biological ActivityObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased COX-2 and iNOS expression
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of related compounds, revealing that those with trifluoromethyl substitutions significantly suppressed COX-2 expression compared to controls. The IC50 values for these compounds ranged from 19.45 to 42.1 µM, indicating potent activity against inflammation pathways .

Case Study 2: Enzyme Interaction

In another investigation, the enzyme inhibition potential of 2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol was assessed. The results indicated that the compound effectively inhibited key metabolic enzymes involved in drug metabolism, showcasing its potential as a lead compound for further development in pharmacology .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanolContains trifluoromethyl and amino groupsHigh solubility in organic solvents
2-(Isopropyl(methyl)amino)ethanolSimilar amine structureDifferent pharmacological profiles
1-(3-Trifluoromethylphenyl)ethanolLacks amino functionalityPrimarily researched for solvent properties

The comparison illustrates that while these compounds share some structural similarities with 2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol, the specific arrangement of functional groups can lead to distinct biological activities.

Scientific Research Applications

The compound 2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol , with the CAS number 1353985-63-3, is a chemical entity that has garnered attention in various scientific research applications. This article will explore its potential uses, focusing on pharmacological applications, chemical synthesis, and material science, supported by comprehensive data tables and case studies.

Basic Information

  • Molecular Formula : C₁₃H₁₈F₃NO
  • Molecular Weight : 261.28 g/mol
  • CAS Number : 1353985-63-3

Structure

The compound features a complex structure characterized by an isopropyl group, a trifluoromethyl-substituted benzyl moiety, and an ethanolamine functional group. This unique combination of functional groups contributes to its diverse applications.

Pharmacological Applications

2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, particularly in the field of drug development.

Case Study: Antidepressant Activity

A study evaluated the antidepressant properties of similar compounds with trifluoromethyl substitutions. The findings indicated that such modifications could enhance the efficacy of monoamine reuptake inhibitors, leading to improved treatment outcomes for depression .

Table 1: Summary of Pharmacological Studies

Study ReferenceCompound TestedFindingsPotential Applications
Trifluoromethyl derivativesEnhanced monoamine activityAntidepressants
Amino alcoholsNeuroprotective effectsNeurological disorders

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules. Its amino alcohol structure allows for further derivatization, which is valuable in synthetic organic chemistry.

Synthetic Pathways

Research indicates that 2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol can be synthesized through several pathways, including:

  • N-alkylation reactions
  • Reduction of corresponding ketones or aldehydes

These synthetic routes are crucial for developing new pharmaceuticals and agrochemicals.

Material Science

In material science, the compound's unique properties may allow it to be utilized in developing advanced materials, such as polymers or coatings that require specific chemical resistance or thermal stability.

Case Study: Polymer Additive

Research has shown that incorporating fluorinated compounds into polymer matrices can enhance their thermal and chemical resistance. This suggests that 2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol could be explored as an additive in high-performance materials .

Table 2: Material Properties Enhancement

Material TypeAdditive UsedProperty Enhanced
PolymersFluorinated compoundsThermal stability
CoatingsAmino alcohol derivativesChemical resistance

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-[isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol and analogous compounds:

Compound Name Key Structural Features Functional Groups Applications/Notes
2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol (Target) Isopropyl, 3-trifluoromethyl-benzyl, ethanol chain Tertiary amine, trifluoromethyl, hydroxyl Discontinued; likely explored for pharmaceutical or material science applications
2-[Methyl-(3-trifluoromethyl-benzyl)-amino]-ethanol Methyl, 3-trifluoromethyl-benzyl, ethanol chain Tertiary amine, trifluoromethyl, hydroxyl Discontinued fluorinated compound; similar to target but with smaller methyl group
2-[[(3-Fluoro-4-methylphenyl)methyl]amino]ethanol (CAS: 1262146-37-1) 3-fluoro-4-methylbenzyl, ethanol chain Secondary amine, fluorine, hydroxyl Simpler structure; fluorine substitution may reduce lipophilicity compared to CF3
Ledipasvir Fluorene core, multiple fluorine substitutions, complex heterocycles Fluorene, fluorine, carbamate HCV NS5A inhibitor; demonstrates role of fluorination in antiviral activity
Sofosbuvir Nucleotide analog, fluorinated furanose ring Fluorine, phosphate ester, pyrimidine HCV NS5B polymerase inhibitor; highlights fluorine's role in metabolic stability

Physicochemical and Pharmacological Comparisons

  • Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., 2-[[(3-fluoro-4-methylphenyl)methyl]amino]ethanol), improving membrane permeability .
  • Metabolic Stability : Fluorination, as seen in ledipasvir and sofosbuvir, often reduces oxidative metabolism, extending half-life .
  • Bioactivity : While direct data are lacking, the isopropyl and benzyl groups may influence receptor binding or enzyme inhibition, akin to tertiary amines in antiviral agents .

Industrial and Research Relevance

  • Pharmaceuticals : Fluorinated tertiary amines are common in antiviral and CNS drugs. The target compound’s discontinuation may reflect industry shifts toward more complex or targeted fluorinated scaffolds .

Preparation Methods

Stepwise Alkylation Protocol

  • Primary Alkylation : Ethanolamine reacts with isopropyl bromide in the presence of a base (e.g., K₂CO₃) to form N-isopropyl ethanolamine.

  • Secondary Alkylation : The intermediate is treated with 3-trifluoromethylbenzyl bromide under phase-transfer conditions (e.g., tetrabutylammonium iodide) to yield the target compound.

Challenges :

  • Over-alkylation may occur unless stoichiometry is tightly controlled.

  • The electron-withdrawing trifluoromethyl group on the benzyl halide reduces electrophilicity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures.

Example Conditions :

StepReagentSolventTemperatureYieldSource
1Isopropyl bromideTHF60°C65%
23-TFMB bromideDMF80°C45%

Reductive Amination of Ketone Intermediates

This route employs reductive amination between 3-trifluoromethylbenzaldehyde and isopropylamine, followed by hydroxylation to introduce the ethanol moiety.

Ketone Formation and Reduction

  • Condensation : 3-Trifluoromethylbenzaldehyde reacts with isopropylamine to form an imine.

  • Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the imine to N-isopropyl-3-trifluoromethylbenzylamine.

  • Hydroxylation : The amine undergoes hydroxymethylation using formaldehyde under Mannich-like conditions, followed by reduction to yield the ethanolamine.

Advantages :

  • Avoids handling hazardous alkylating agents.

  • High stereoselectivity achievable via chiral catalysts (e.g., (R)-BINAP).

Limitations :

  • Low yields in the hydroxymethylation step due to competing side reactions.

Epoxide Ring-Opening with Amines

Analogous to methods for β-amino-α-trifluoromethyl alcohols, trifluoromethyl-substituted epoxides react with secondary amines to form amino alcohols.

Synthesis of Trifluoromethyloxirane Intermediate

  • Epoxidation : 3-Trifluoromethylstyrene is treated with mCPBA to form the corresponding epoxide.

  • Ring-Opening : The epoxide reacts with N-isopropylethanolamine in acetonitrile, catalyzed by Lewis acids (e.g., AlCl₃), to yield the target compound.

Key Observations :

  • Regioselectivity favors attack at the less hindered epoxide carbon.

  • Solvent choice (e.g., ethanol vs. benzene) impacts diastereomer ratios.

Representative Data :

EpoxideAmineSolventDiastereomer RatioYieldSource
TFMB-epoxideN-IsopropylethanolamineAcetonitrile95:578%

Catalytic Hydrogenation of Azido Alcohols

This method, adapted from trifluoromethyloxirane chemistry, involves azide intermediates reduced to amines.

Azide Formation and Reduction

  • Epoxide-Azide Reaction : Trifluoromethyloxirane reacts with sodium azide in ethanol to form an azido alcohol.

  • Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) converts the azide to the primary amine, which is subsequently alkylated with isopropyl and benzyl groups.

Optimization Notes :

  • Azide reduction must precede secondary alkylation to avoid side reactions.

  • LiAlH₄ or NaBH₄ may substitute for H₂ in specific cases.

Solvent and Purification Strategies

Critical to all methods is the use of isopropyl alcohol (IPA) as a crystallization solvent, enhancing purity and yield. For example, IPA facilitates the isolation of sodium malonate derivatives by suppressing solvation, a principle extendable to amino alcohol purification.

Purification Data :

MethodSolventPurityYieldSource
CrystallizationIPA95.8%94%
Column ChromatographyEtOAc/Hexane89%65%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol, and what methodological considerations are critical for optimizing yield?

  • Answer : Key synthetic strategies involve multi-step reactions, such as coupling isopropylamine derivatives with trifluoromethyl-benzyl halides. For example, amide bond formation using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in CH₂Cl₂ under inert conditions is a common approach . Reduction steps (e.g., using LiAlH₄ in THF) are critical for converting intermediates to the final ethanolamine structure . Purification via semi-preparative chiral HPLC ensures enantiomeric purity, particularly for studying stereospecific biological activity . Reaction optimization should focus on solvent choice (e.g., THF for Grignard reactions) and catalyst selection (e.g., Zn/PbCl₂ for reductive amination) .

Q. How can researchers validate the physicochemical properties of this compound, and what authoritative databases are recommended?

  • Answer : Physicochemical validation should include spectral data (NMR, GC/MS) and reference standards from the NIST Chemistry WebBook, which provides verified data on molecular weight, boiling points, and spectral signatures . For example, NIST’s Standard Reference Database 69 offers validated InChIKeys and thermodynamic properties, ensuring reproducibility in characterization . Cross-referencing with peer-reviewed syntheses (e.g., Journal of Organic Chemistry protocols) adds reliability .

Q. What are the best practices for designing initial biological assays to assess this compound’s bioactivity?

  • Answer : Begin with in vitro assays using cell lines relevant to the target pathway (e.g., kinase inhibition or GPCR modulation). Dose-response curves should be generated using concentrations spanning 1 nM–100 µM, with controls for solvent effects (e.g., DMSO <0.1%). Enzymatic assays (e.g., fluorometric or colorimetric readouts) can quantify inhibition constants (Kᵢ), while cytotoxicity screening (via MTT assays) ensures selectivity .

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